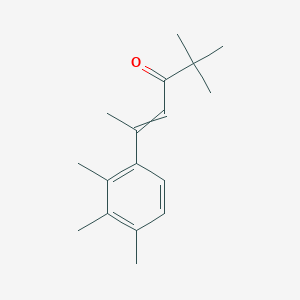
Amphetamine-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amphetamine-d7 is a deuterated form of amphetamine, where seven hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of amphetamine without altering its chemical properties significantly. Amphetamine itself is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder, narcolepsy, and obesity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-d7 typically involves the introduction of deuterium at specific positions in the amphetamine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a palladium catalyst. Another method involves the use of deuterated reagents in the synthesis process, such as deuterated benzaldehyde and deuterated nitroethane, followed by reduction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.
化学反応の分析
Types of Reactions
Amphetamine-d7 undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of phenylacetone-d7 and subsequently benzoic acid-d7.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, phenylpropanolamine-d7.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phenylacetone-d7, benzoic acid-d7
Reduction: Phenylpropanolamine-d7
Substitution: Various substituted amphetamines depending on the reagent used
科学的研究の応用
Amphetamine-d7 is widely used in scientific research due to its isotopic labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of amphetamine in the body.
Metabolism: Investigating metabolic pathways and identifying metabolites of amphetamine.
Drug Development: Used as a reference standard in the development and testing of new drugs.
Neurochemistry: Researching the effects of amphetamine on neurotransmitter systems in the brain.
作用機序
Amphetamine-d7 exerts its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons. The primary molecular targets include the dopamine transporter, norepinephrine transporter, and vesicular monoamine transporter 2. These actions lead to increased synaptic concentrations of neurotransmitters, resulting in enhanced stimulation of postsynaptic receptors.
類似化合物との比較
Amphetamine-d7 is similar to other deuterated amphetamines and non-deuterated amphetamines in terms of its chemical structure and pharmacological effects. the presence of deuterium atoms makes it unique for research purposes. Similar compounds include:
Methamphetamine-d9: Another deuterated amphetamine used in research.
Dextroamphetamine: A non-deuterated enantiomer of amphetamine with similar stimulant effects.
Lisdexamfetamine: A prodrug of dextroamphetamine used in the treatment of attention deficit hyperactivity disorder.
Conclusion
This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for detailed studies of amphetamine’s pharmacokinetics and metabolism. Its synthesis involves specific deuteration techniques, and it undergoes various chemical reactions similar to non-deuterated amphetamine. The compound’s mechanism of action involves increasing neurotransmitter levels in the brain, making it useful in neurochemical research and drug development. Compared to similar compounds, this compound offers unique advantages for research applications.
特性
CAS番号 |
73758-25-5 |
|---|---|
分子式 |
C9H13N |
分子量 |
142.25 g/mol |
IUPAC名 |
1,1-dideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D,7D2 |
InChIキー |
KWTSXDURSIMDCE-XDLMLWIYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C)N)[2H])[2H] |
正規SMILES |
CC(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)



![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)




